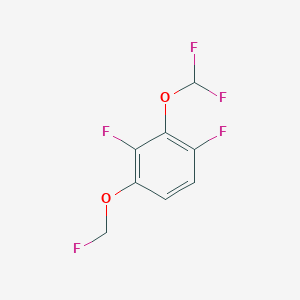
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available fluorinated benzene derivatives. The process typically includes halogenation, methylation, and purification steps to achieve the desired product with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of new aromatic compounds with different functional groups.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Applications De Recherche Scientifique
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene involves its interaction with molecular targets through its fluorine atoms and methoxy groups. These interactions can influence the compound’s reactivity, binding affinity, and overall biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
- 1,3-Difluoro-4-(trifluoromethoxy)benzene
- 3,5-Difluoro-4-(trifluoromethoxy)phenol
- 4-Fluoro-3-(trifluoromethoxy)phenol
Comparison: 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene is unique due to the specific arrangement of fluorine atoms and methoxy groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity compared to similar compounds. The presence of multiple fluorine atoms also enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H5F5O2 |
|---|---|
Poids moléculaire |
228.12 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1,3-difluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-5-2-1-4(10)7(6(5)11)15-8(12)13/h1-2,8H,3H2 |
Clé InChI |
YJJTWMKDXMHOPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCF)F)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















